

# Application Notes and Protocols for Gastrin I (1-14), human ELISA Kit

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Compound of Interest

Compound Name: Gastrin I (1-14), human

Cat. No.: B15616311

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## For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of a human Gastrin I (1-14) ELISA kit for the quantitative determination of this peptide hormone in various biological samples. Gastrin I is a key regulator of gastric acid secretion and has mitogenic effects on gastric cells.[1][2][3][4] Accurate quantification of Gastrin I is crucial for research in gastroenterology, oncology, and drug development.

#### **Applications**

The **Gastrin I (1-14), human** ELISA kit is a valuable tool for a variety of research applications, including:

- Physiological and Pathophysiological Studies: Measuring Gastrin I levels in serum, plasma, and tissue homogenates to understand its role in normal digestive physiology and in conditions such as Zollinger-Ellison Syndrome, atrophic gastritis, and certain types of cancer.
   [5]
- Pharmacodynamic Assessments: Quantifying the effect of novel therapeutic agents on Gastrin I secretion or signaling.
- Cancer Research: Investigating the role of Gastrin I as a growth factor in gastrointestinal cancers.[6] Gastrin is known to activate multiple mitogenic signal transduction pathways.[6]



 Organoid Culture: Monitoring the concentration of exogenously added Gastrin I in stomach, intestine, and pancreas organoid cultures.[1][4]

#### **Principle of the Assay**

This ELISA kit typically employs a competitive inhibition enzyme immunoassay technique.[7][8] A known amount of Gastrin I is pre-coated onto the microplate wells. During the assay, Gastrin I present in the sample or standard competes with a fixed amount of biotinylated Gastrin I for binding to a specific antibody. Following a wash step, an avidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated Gastrin I. The unbound components are removed by washing, and a substrate solution is added. The resulting color development is inversely proportional to the amount of Gastrin I in the sample. The concentration is then determined by comparing the optical density of the samples to a standard curve.

#### **Experimental Protocols**

The following is a generalized protocol based on common procedures for commercially available Gastrin I (human) ELISA kits. Users should always refer to the specific manual provided with their kit for precise instructions.

#### **Reagent Preparation**

- Bring all reagents to room temperature before use.
- Wash Buffer: Dilute the concentrated wash buffer to 1X with deionized or distilled water.
- Standard Dilution: Prepare a serial dilution of the Gastrin I standard as described in the kit manual. A typical standard curve might range from 15.63 pg/mL to 1000 pg/mL.[8]
- Sample Preparation:
  - Serum: Allow blood to clot for at least 30 minutes and centrifuge at 1000 x g for 10 minutes.
  - Plasma: Collect plasma using EDTA or heparin as an anticoagulant and centrifuge at 1000
     x g for 10 minutes within 30 minutes of collection.[7]
  - Cell Culture Supernatants: Centrifuge at 1000 x g for 20 minutes to remove particulates.



 Tissue Homogenates: Homogenize tissue in an appropriate buffer and centrifuge to remove debris.

#### **Assay Procedure**

- Add Standards and Samples: Pipette 50 μL of standards and samples into the appropriate wells of the pre-coated microplate.
- Add Detection Reagent A: Immediately add 50 μL of prepared Detection Reagent A (often a biotinylated antibody) to each well. Mix gently and incubate for 1 hour at 37°C.[7]
- Wash: Aspirate the liquid from each well and wash three times with 300-350 μL of 1X Wash Buffer per well.[7][8]
- Add Detection Reagent B: Add 100 μL of prepared Detection Reagent B (often HRP-conjugated avidin) to each well and incubate for 30 minutes at 37°C.[7]
- Wash: Aspirate and wash the wells five times with 1X Wash Buffer.[7]
- Add Substrate: Add 90  $\mu$ L of substrate solution to each well and incubate for 10-20 minutes at 37°C in the dark.[7]
- Stop Reaction: Add 50 μL of stop solution to each well. The color will change from blue to yellow.
- Read Plate: Immediately measure the optical density (OD) at 450 nm using a microplate reader.

#### **Data Analysis**

- Calculate the average OD for each set of duplicate standards and samples.
- Subtract the average OD of the blank wells.
- Create a standard curve by plotting the mean OD for each standard concentration on the yaxis against the corresponding concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is often recommended.



- Determine the concentration of Gastrin I in the samples by interpolating their mean OD values from the standard curve.
- Multiply the interpolated concentration by the dilution factor to obtain the actual concentration in the original sample.

#### **Data Presentation**

The performance characteristics of Gastrin I (human) ELISA kits can vary between manufacturers. The following tables summarize typical quantitative data.

**Table 1: Assay Performance Characteristics** 

Parameter	Typical Value Range	
Sensitivity	7.27 - 9.92 pg/mL[9]	
Detection Range	15.63 - 10,000 pg/mL[8]	
Intra-assay Precision (CV%)	< 10%[8]	
Inter-assay Precision (CV%)	< 10%[8]	

**Table 2: Sample Recovery Data** 

Sample Type	Average Recovery (%)	
Serum	96 - 101.9%[10]	
EDTA Plasma	91 - 109%[8]	
Heparin Plasma	87 - 103%[10]	
Cell Culture Media	92 - 109%[8]	

### **Table 3: Linearity of Dilution**

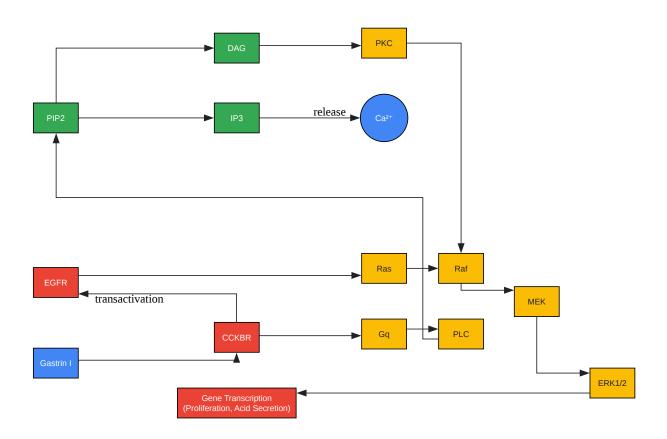


Sample Type	Dilution	Range (%)
Serum	1:2	95 - 107%[8]
1:4	89 - 103%[8]	
1:8	88 - 98%[8]	_
EDTA Plasma	1:2	91 - 103%[8]
1:4	94 - 107%[8]	
1:8	89 - 102%[8]	_
Cell Culture Media	1:2	94 - 110%[8]
1:4	94 - 107%[8]	
1:8	99 - 114%[8]	_

## Visualizations Gastrin I Signaling Pathway

Gastrin I exerts its effects primarily by binding to the cholecystokinin B receptor (CCKBR), a G-protein coupled receptor.[2][11] This interaction triggers multiple downstream signaling cascades that lead to gastric acid secretion and cell proliferation.[3][12]





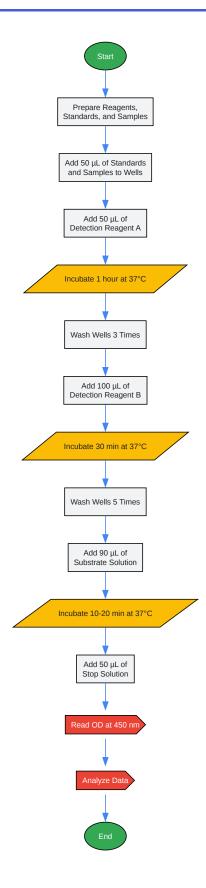
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Caption: Gastrin I signaling cascade via CCKBR.

#### **ELISA Workflow**

The following diagram illustrates the major steps in the competitive ELISA procedure for quantifying human Gastrin I.





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Caption: Workflow for the Gastrin I competitive ELISA.



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